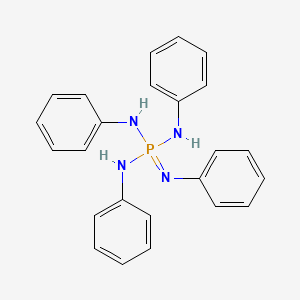
2-Methyl-2,3,4,5-tetrahydropyridine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3,4,5-tetrahydropyridine oxide is a heterocyclic organic compound that belongs to the class of tetrahydropyridines These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-2,3,4,5-tetrahydropyridine oxide can be synthesized through several methods. One common method involves the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide with vinyl ethers. This reaction is typically carried out under controlled conditions to ensure high optical purity . Another method involves the treatment of piperidine and 2-methylpiperidine with sodium hypochlorite in water, followed by refluxing the resulting N-chlorinated derivatives in a solution of potassium hydroxide or sodium methoxide in methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,3,4,5-tetrahydropyridine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction, sodium hypochlorite for oxidation, and various alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can have different biological and chemical properties. For example, the cycloaddition of this compound with alkenes can produce perhydroisoxazolopyridine derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-2,3,4,5-tetrahydropyridine oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydropyridine oxide involves its interaction with specific molecular targets and pathways. The compound can cross the blood-brain barrier and selectively target dopaminergic neurons, which is relevant in the study of neurodegenerative diseases such as Parkinson’s Disease . The presence of the oxide group allows the compound to participate in redox reactions, influencing its biological activity and interactions with cellular components.
Comparación Con Compuestos Similares
2-Methyl-2,3,4,5-tetrahydropyridine oxide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Lacks the oxide group, resulting in different reactivity and biological properties.
1,2,3,6-Tetrahydropyridine: Another structural isomer with distinct chemical and biological characteristics.
2,3,4,5-Tetrahydropyridine: Similar in structure but without the methyl group, leading to variations in its chemical behavior.
Propiedades
Número CAS |
106130-14-7 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
2-methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C6H11NO/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |
Clave InChI |
RFQVFAXHUAWCAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC=[N+]1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)

![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)



![1,3-Propanediol, 2-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14315605.png)
![Benzene, 1-phenoxy-3-[5,5,5-trifluoro-4-(4-methoxyphenyl)pentyl]-](/img/structure/B14315613.png)
![2-[(2,2-Dimethylpropanoyl)oxy]-2-methylpropanoic acid](/img/structure/B14315614.png)
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)



